Ethyl 3-chloro-2-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 3-chloro-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8ClF3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-2-(trifluoromethyl)benzoate typically involves the esterification of 3-chloro-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 3-chloro-2-(trifluoromethyl)benzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for biochemical assays.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate
- Ethyl 4-(trifluoromethyl)benzoate
- Ethyl 3-chloro-4-(trifluoromethyl)benzoate
Uniqueness
Ethyl 3-chloro-2-(trifluoromethyl)benzoate is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
1214346-04-9 |
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Molecular Formula |
C10H8ClF3O2 |
Molecular Weight |
252.62 g/mol |
IUPAC Name |
ethyl 3-chloro-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H8ClF3O2/c1-2-16-9(15)6-4-3-5-7(11)8(6)10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
PXHQHQMAOZNYJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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